1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
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Description
1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as BME-III, is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is a urea derivative that has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Scientific Research Applications
Urea Derivatives in Scientific Research
Association and Complexation Studies
Research by Ośmiałowski et al. (2013) delves into the association of N-(pyridin-2-yl), N'-R(1)-ureas with substituted 2-amino-1,8-naphthyridines and benzoates, studying the classical substituent effect on the association via NMR spectroscopy and quantum chemical calculations. This study sheds light on the intricate balance of electronic repulsions and hydrogen bonding in complex formation, offering insights into urea derivatives' potential in forming stable complexes with various compounds (Ośmiałowski et al., 2013).
Antioxidant Activity
George et al. (2010) investigated the antioxidant activity of certain urea derivatives, providing an example of how these compounds can be synthesized and evaluated for potential therapeutic applications. The study illustrates the broader utility of urea derivatives in medicinal chemistry, especially concerning oxidative stress-related pathologies (George et al., 2010).
Acetylcholinesterase Inhibition
Vidaluc et al. (1995) explored a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for their antiacetylcholinesterase activity. This study contributes to understanding the structural requirements for enzymatic inhibition by urea derivatives, highlighting their potential in designing inhibitors for neurodegenerative diseases (Vidaluc et al., 1995).
Urea and Peptide Chemistry
The synthesis of ureido sugars as derivatives of 2-amino-2-deoxy-D-glucose and amino acids was reported by Piekarska-Bartoszewicz et al. (1993), demonstrating urea derivatives' role in modifying peptide and sugar chemistry. Such modifications could have implications for drug design and the development of biomaterials (Piekarska-Bartoszewicz et al., 1993).
properties
IUPAC Name |
1-[2-[benzyl(methyl)amino]ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-17-8-10-20(11-9-17)26-16-19(14-21(26)27)24-22(28)23-12-13-25(2)15-18-6-4-3-5-7-18/h3-11,19H,12-16H2,1-2H3,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNSUMLLYYQHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea |
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